molecular formula C8H9N3O2 B014961 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine CAS No. 90057-09-3

2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B014961
CAS RN: 90057-09-3
M. Wt: 179.18 g/mol
InChI Key: UBLQRBYFVAHEJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives involves several key steps, including bromination, amination, and cyclization reactions. A novel method for synthesizing 6,7-unsubstituted pyrrolo[3,2-d]pyrimidines has been described, involving a facile, 3-step synthesis process that starts from 2,4-dimethoxy-6-methyl-5-nitropyrimidine (Cupps, T. L., Wise, D., & Townsend, L., 1982).

Molecular Structure Analysis

The molecular structure of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives exhibits unique hydrogen bonding patterns and aromatic pi-pi stacking interactions. Studies on molecules like 2-amino-4,6-dimethoxypyrimidine have shown how these structures are linked by N-H...N hydrogen bonds into chains of fused rings, contributing to their stability and reactivity (Low, J. N., Quesada, A., Marchal, A., Melguizo, M., Nogueras, M., & Glidewell, C., 2002).

Chemical Reactions and Properties

Catalytic hydrogenation reactions involving 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied, demonstrating how they can lead to C-benzyl bond cleavage and the formation of novel compounds. For example, the hydrogenation of 6-amino-7,7-dibenzyl-2,4-dimethoxy-7H-pyrrolo[3,2-d]pyrimidine causes a C-C bond cleavage, leading to new pyrrolopyrimidine derivatives (Otmar, M., Masojídková, M., Buděšínský, M., & Holý, A., 1998).

Physical Properties Analysis

The physical properties of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives, such as thermal stability, have been the subject of various studies. Thermal analyses under different atmospheric conditions provide information on their stability and decomposition patterns, which is essential for understanding their behavior under various conditions (Salih, Z. S., & Al-Sammerrai, D., 1986).

Chemical Properties Analysis

The chemical properties of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine derivatives, such as their reactivity in electrophilic substitution reactions and their potential as intermediates in the synthesis of complex molecules, have been extensively studied. These compounds undergo reactions such as halogenation, aminomethylation, and acylation, indicating a high degree of reactivity and versatility in organic synthesis (Tsupak, E. B., Tkachenko, Y., & Pozharskii, A., 1994).

Scientific Research Applications

  • Glycosylation Applications : The glycosylation of 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine leads to the synthesis of novel compounds like 7-Desaza-2′-desoxyxanthosin and 7-Desaza-2′-desoxyspongosin, expanding the chemical library for potential therapeutic applications (Seela, Driller, & Liman, 1985).

  • Model for Stacking Interactions : The novel 7,7′-methylenedipyrrolo[2,3-d]pyrimidine serves as a model for studying stacking interactions during phase-transfer glycosylation in chlormethan, contributing to our understanding of molecular interactions in synthetic chemistry (Seela & Menkhoff, 1982).

  • Thermal Stability Studies : 6-Substituted-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]-pyrimidines have shown good thermal stability, useful in material science and pharmaceutical stability testing (Salih & Al-Sammerrai, 1986).

  • Improved Synthesis Methods : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been developed, yielding a practical method for synthesizing this important building block (Zhang et al., 2018).

  • Antifolate and Antitumor Applications : Classical antifolate compounds and their nonclassical analogues derived from pyrrolo[2,3-d]pyrimidine show potential as dihydrofolate reductase inhibitors and antitumor agents, with applications in treating infections and cancers (Gangjee et al., 2007).

  • Antiviral Activities : Certain 2,4-disubstituted-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine nucleosides exhibit promising anti-DNA viral activities, suggesting their potential in clinical trials against viruses like HCMV, HBV, and HSV (Bhattacharya et al., 1995).

  • Antimicrobial Activity : New 4,6-dimethoxy pyrimidine derivatives with a 1H-tetrazol-5-ylthio moiety show significant antibacterial activity, comparable to standard antibiotics like Penicillin and Erythromycin (Dişli, Mercan, & Yavuz, 2013).

  • Synthesis of Analogues : The reductive cyclization of 6-cyanomethyl-5-nitropyrimidines provides an efficient route to synthesize 7-alkyl-5H-pyrrolo[3,2-d]pyrimidines, useful in the synthesis of analogues of various compounds (Otmar, Masojídková, & Holý, 1997).

Safety And Hazards

The safety and hazards associated with 7H-Pyrrolo[2,3-d]pyrimidine derivatives are not fully known. However, it is important to handle these compounds with care and follow appropriate safety protocols9.


properties

IUPAC Name

2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-12-7-5-3-4-9-6(5)10-8(11-7)13-2/h3-4H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLQRBYFVAHEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80421279
Record name 2,6-Dimethoxy-7-deazapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

90057-09-3
Record name 2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90057-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxy-7-deazapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Rosemeyer, U Kretschmer, F Seela - Helvetica chimica acta, 1985 - Wiley Online Library
Phase‐transfer alkylation of 2,4‐dimethoxy‐7H‐pyrrolo[2,3‐d]pyrimidine (2) with ethyl 3‐bromopropionate leads regioselectively to ethyl 2,3‐dimethoxy‐7H‐pyrrolo[2,3‐d]pyrimidine‐7‐…
H Rosemeyer - Molbank, 2009 - mdpi.com
Regioselective N-alkylation of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine (6) with ethyl 3-bromopropionate under liquid-liquid phase-transfer reaction conditions gave the ester 7a. …
Number of citations: 11 0-www-mdpi-com.brum.beds.ac.uk
F Seela, K Xu - Helvetica Chimica Acta, 2008 - Wiley Online Library
A series of 7‐fluorinated 7‐deazapurine 2′‐deoxyribonucleosides related to 2′‐deoxyadenosine, 2′‐deoxyxanthosine, and 2′‐deoxyisoguanosine as well as intermediates 4b–7b…

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